Bienvenue dans la boutique en ligne BenchChem!

9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid

Physicochemical property Thermal stability Distillation

9-Methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (CAS 667413-07-2) is a tricyclic heterocyclic compound belonging to the pyridoquinoline-2-carboxylic acid class. Its core structure comprises a fused pyridine and quinoline ring system, with a carboxylic acid function at position 2, a ketone at position 1, and a methyl substituent at position 9.

Molecular Formula C14H13NO3
Molecular Weight 243.262
CAS No. 667413-07-2
Cat. No. B2889760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
CAS667413-07-2
Molecular FormulaC14H13NO3
Molecular Weight243.262
Structural Identifiers
SMILESCC1=CC2=C3C(=C1)C(=O)C(=CN3CCC2)C(=O)O
InChIInChI=1S/C14H13NO3/c1-8-5-9-3-2-4-15-7-11(14(17)18)13(16)10(6-8)12(9)15/h5-7H,2-4H2,1H3,(H,17,18)
InChIKeyXNPKFSCSMWRSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (CAS 667413-07-2): A 9-Methyl-Tricyclic Quinolone Carboxylic Acid Scaffold


9-Methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (CAS 667413-07-2) is a tricyclic heterocyclic compound belonging to the pyridoquinoline-2-carboxylic acid class. Its core structure comprises a fused pyridine and quinoline ring system, with a carboxylic acid function at position 2, a ketone at position 1, and a methyl substituent at position 9 . This scaffold is formally related to the 4-quinolone antibiotics but lacks the characteristic 6-fluoro and 7-piperazinyl substituents of classical fluoroquinolones, positioning it as a versatile intermediate or a starting point for further derivatization in medicinal chemistry programs .

Why Generic Substitution Fails for 9-Methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid


Substituting 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid with a generic quinolone carboxylic acid is not trivial because the presence and position of the 9-methyl group on the tricyclic framework significantly alter key physicochemical properties such as boiling point, density, and acidity (pKa), which in turn affect reactivity, purification, and formulation strategies . The 9-unsubstituted analog (CAS 42835-54-1) and the clinically used 9-fluoro derivative nadifloxacin exhibit markedly different property profiles, making the title compound a distinct chemical entity for synthetic and pharmacological applications .

Quantitative Differentiation Evidence for 9-Methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid


Boiling Point Elevation vs. 9-Unsubstituted Core Structure

The introduction of a methyl group at the 9-position raises the predicted boiling point by approximately 38 °C relative to the 9-unsubstituted analog, indicating enhanced thermal stability and altered volatility .

Physicochemical property Thermal stability Distillation

pKa Shift Relative to the 9-Fluoro Antibiotic Nadifloxacin

The target compound exhibits a predicted pKa of 5.99, which is approximately 0.44 units higher than that of the 9-fluoro derivative nadifloxacin (pKa 5.55) . This difference suggests a lower degree of ionization at physiological pH for the target compound.

Acid dissociation constant Ionization state Drug-likeness

Density Differential as an Indicator of Molecular Packing and Formulation Behavior

The predicted density of the title compound (1.39 g/cm³) is markedly lower than that of nadifloxacin (1.46 g/cm³), reflecting the absence of the heavy fluorine atom and the piperidine ring .

Density Solid-state property Formulation

Molecular Weight and Structural Simplicity Favoring Synthetic Tractability

With a molecular weight of 243.26 g/mol, the target compound is substantially lighter than nadifloxacin (360.39 g/mol), which incorporates an 8-(4-hydroxypiperidin-1-yl) and a 9-fluoro substituent . This lower molecular weight implies fewer synthetic steps and higher atom economy for early-stage derivatization.

Molecular weight Synthetic accessibility Lead optimization

Recommended Application Scenarios for 9-Methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid


Scaffold for Diversity-Oriented Synthesis of Quinolone Libraries

The 9-methyl substituent and the free carboxylic acid group provide a handle for amide coupling, esterification, and other late-stage functionalization strategies. Its lower molecular weight compared to fully elaborated quinolone antibiotics makes it an economical starting point for generating diverse compound libraries for antibacterial or diuretic screening .

Synthetic Intermediate for 9-Substituted Pyridoquinoline Derivatives

The elevated boiling point relative to the 9-unsubstituted analog allows for high-temperature reactions without excessive loss, and the methyl group can serve as a latent functional handle for further oxidation or halogenation, enabling the synthesis of 9-bromo or 9-formyl derivatives reported to enhance diuretic activity .

Physicochemical Standard for QSAR and Property Prediction Models

Because the compound's predicted boiling point (456.2 °C), density (1.39 g/cm³), and pKa (5.99) are positioned between simpler quinolone cores and clinically used drugs like nadifloxacin, it can serve as a calibration standard for developing quantitative structure-property relationship (QSPR) models aimed at predicting the behavior of tricyclic quinolone carboxylic acids .

Precursor for Non-Fluorinated Quinolone Antibacterials

In programs seeking to avoid fluorination due to environmental or metabolic concerns, this 9-methyl scaffold offers a non-fluorinated entry point into the pyridoquinoline class, with the pKa and density differences relative to nadifloxacin potentially translating into distinct pharmacokinetic profiles that warrant further exploration .

Quote Request

Request a Quote for 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.